N-Hexa-2,4-dienoyl-L-tyrosine
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Overview
Description
N-Hexa-2,4-dienoyl-L-tyrosine is a synthetic compound that combines a hexadienoyl group with the amino acid L-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexa-2,4-dienoyl-L-tyrosine typically involves the acylation of L-tyrosine with hexadienoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, automated systems for reagent addition, and continuous monitoring of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hexa-2,4-dienoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hexadienoyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds in the hexadienoyl group can be reduced to single bonds using hydrogenation reactions.
Substitution: The aromatic ring of the tyrosine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated hexanoyl-L-tyrosine.
Substitution: Nitro- or halogen-substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a model compound to study reaction mechanisms and the effects of conjugated dienes.
Biology: Investigated for its potential role in modulating enzyme activity or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-Hexa-2,4-dienoyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The hexadienoyl group may interact with hydrophobic pockets in proteins, while the tyrosine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Hexanoyl-L-tyrosine: Similar structure but with a saturated hexanoyl group instead of a hexadienoyl group.
N-Octanoyl-L-tyrosine: Contains an octanoyl group, providing a longer hydrophobic chain.
N-Hexa-2,4-dienoyl-L-phenylalanine: Similar to N-Hexa-2,4-dienoyl-L-tyrosine but with phenylalanine instead of tyrosine.
Uniqueness
This compound is unique due to the presence of the conjugated diene system in the hexadienoyl group, which can participate in unique chemical reactions and interactions. This makes it a valuable compound for studying the effects of conjugated dienes in biological systems and for developing new therapeutic agents.
Properties
CAS No. |
823195-93-3 |
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Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2S)-2-(hexa-2,4-dienoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H17NO4/c1-2-3-4-5-14(18)16-13(15(19)20)10-11-6-8-12(17)9-7-11/h2-9,13,17H,10H2,1H3,(H,16,18)(H,19,20)/t13-/m0/s1 |
InChI Key |
PYHCWHBQCAHKKW-ZDUSSCGKSA-N |
Isomeric SMILES |
CC=CC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CC=CC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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